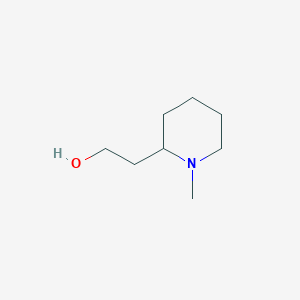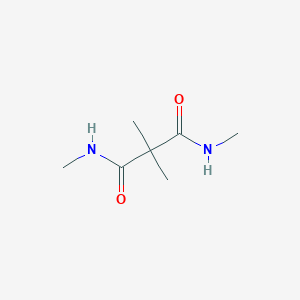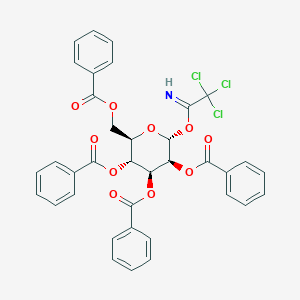
2,3,4,6-tetra-O-benzoyl-alpha-D-mannopyranosyl trichloroacetimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6-tetra-O-benzoyl-alpha-D-mannopyranosyl trichloroacetimidate (TB-D-Manp-TCA) is a synthetic carbohydrate molecule that has been used in a variety of scientific research applications. It is a novel compound that has been used in a range of studies involving enzymatic reactions, drug delivery, and biocatalysis. TB-D-Manp-TCA is a unique compound due to its ability to form stable complexes with a wide range of enzymes and proteins. It is also known for its high selectivity for certain enzymes and proteins, making it a valuable tool for researchers in a variety of fields.
Applications De Recherche Scientifique
Synthesis of Complex Oligosaccharides
Synthesis of Mannose and Glucose Oligomers : Zhu and Kong (2001) described the synthesis of alpha-(1→6)-linked mannose oligosaccharides and beta-(1→6)-linked glucose oligosaccharides using sugar trichloroacetimidates as donors. This method allowed for the selective formation of disaccharides, which were then extended to tetra-, hexa-, octa-, and dodecasaccharides through further coupling reactions. The approach highlights the utility of 2,3,4,6-tetra-O-benzoyl-alpha-D-mannopyranosyl trichloroacetimidate in constructing complex carbohydrate structures Zhu & Kong, 2001.
Construction of Mannose Heptasaccharide : Zeng, Zhang, and Kong (2002) achieved the synthesis of a mannose heptasaccharide structure found in the pathogenic yeast Candida glabrata. This synthesis demonstrated the compound's role in forming oligosaccharides that mimic structures found in nature, contributing to our understanding of biological recognition and infection mechanisms Zeng, Zhang, & Kong, 2002.
Antigenic Oligosaccharides Synthesis
- Synthesis of Antigenic Oligosaccharides : The synthesis of oligosaccharides related to antigenic factors and natural products, such as those found in Microsporum gypseum and related species of Trychophyton, illustrates the application of this compound in generating structures with potential biological and immunological significance Heng, Ning, & Kong, 2001.
Drug Delivery and Anticancer Research
- Modification of Saponins for Drug Delivery : Cmoch, Pakulski, Swaczynová, and Strnad (2008) explored the modification of saponins with mannosyl residues to facilitate drug delivery through interactions with mannose receptors. This research underscores the potential of 2,3,4,6-tetra-O-benzoyl-alpha-D-mannopyranosyl trichloroacetimidate in the development of targeted therapeutics Cmoch et al., 2008.
Glycosylation Methodology
- Glycosylation Studies : Gola, Tilve, and Gallo-Rodriguez (2011) conducted glycosylation studies highlighting the influence of solvent and temperature on the regio- and stereoselectivity of glycosylations. This work is critical for refining synthetic strategies in carbohydrate chemistry Gola, Tilve, & Gallo-Rodriguez, 2011.
Propriétés
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28Cl3NO10/c37-36(38,39)35(40)50-34-29(49-33(44)25-19-11-4-12-20-25)28(48-32(43)24-17-9-3-10-18-24)27(47-31(42)23-15-7-2-8-16-23)26(46-34)21-45-30(41)22-13-5-1-6-14-22/h1-20,26-29,34,40H,21H2/t26-,27-,28+,29+,34-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHFOWIANASXOK-LSPAEZJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=N)C(Cl)(Cl)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OC(=N)C(Cl)(Cl)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28Cl3NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449912 |
Source


|
| Record name | 2,3,4,6-tetra-O-benzoyl-alpha-D-mannopyranosyl trichloroacetimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
741.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-tetra-O-benzoyl-alpha-D-mannopyranosyl trichloroacetimidate | |
CAS RN |
183901-63-5 |
Source


|
| Record name | 2,3,4,6-tetra-O-benzoyl-alpha-D-mannopyranosyl trichloroacetimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

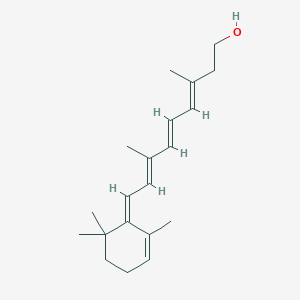
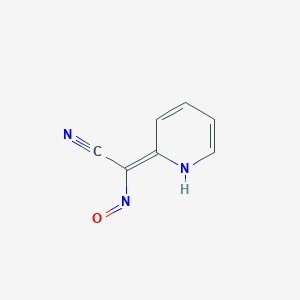
![2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate](/img/structure/B118457.png)

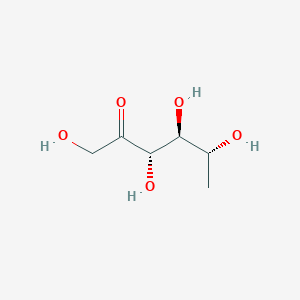

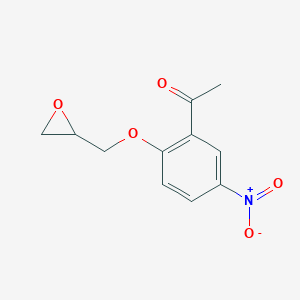



![4-Propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B118478.png)
